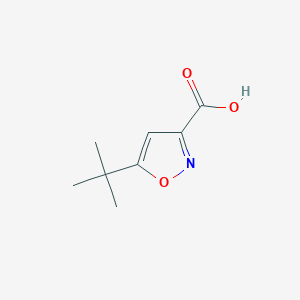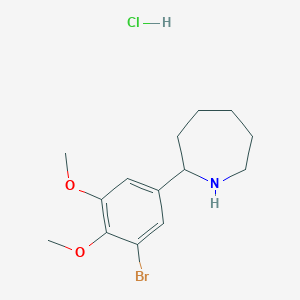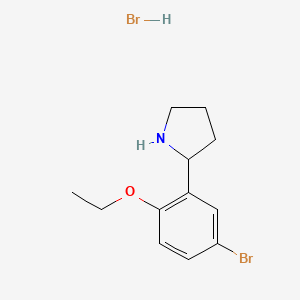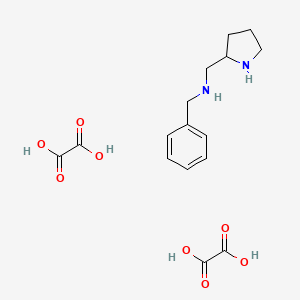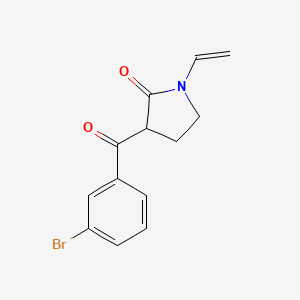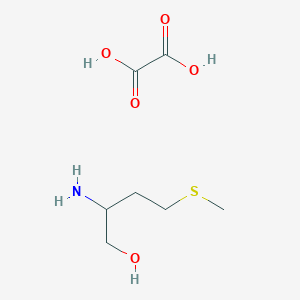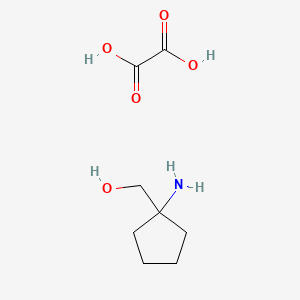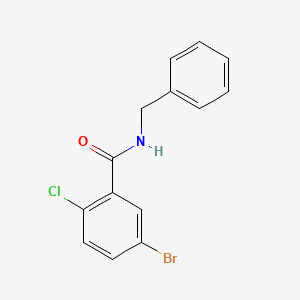
N-Benzyl-5-bromo-2-chlorobenzamide
Descripción general
Descripción
The compound N-Benzyl-5-bromo-2-chlorobenzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of halogen substituents, such as bromine and chlorine, on the benzamide scaffold can significantly influence the compound's physical, chemical, and biological properties. The structural features of these compounds, including the benzamide core and the halogen substituents, make them interesting targets for synthesis and structural characterization, as well as for the exploration of their potential bioactivities .
Synthesis Analysis
The synthesis of halogenated benzamide derivatives typically involves the reaction of benzoyl chlorides with arylamines or other nucleophiles in the presence of suitable solvents and conditions. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides was achieved in good yields and characterized spectroscopically . Similarly, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involved a multi-step synthesis starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by elimination, reduction, bromination, and further coupling reactions . These synthetic routes demonstrate the versatility and adaptability of benzamide chemistry for the introduction of various substituents and functional groups.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. X-ray crystallography, in particular, provides detailed insights into the molecular conformations and crystal packing of these compounds. For example, the crystal structures of some dichlorobenzamide derivatives were determined, revealing their space groups and unit cell parameters . The crystal packing is frequently stabilized by a combination of hydrogen bonding and π-interactions, which can include N-H...O, C-H...O, C-H...π, and lone pair...π contacts . These interactions are crucial for the stability and self-assembly of the molecules in the solid state.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which are often influenced by the nature of the substituents present on the benzamide core. The halogen atoms, such as bromine and chlorine, can act as reactive sites for further chemical transformations, including nucleophilic substitution reactions. The presence of these halogens also affects the electronic properties of the benzamide ring, potentially making the compounds suitable for applications in materials science or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-5-bromo-2-chlorobenzamide and related compounds are determined by their molecular structure. The introduction of halogen atoms can increase the molecular weight and influence the lipophilicity, melting point, and solubility of the compounds. These properties are important for the potential application of benzamide derivatives in drug design, as they affect the compound's bioavailability and interaction with biological targets. The bioactivities of these compounds, such as aphicidal and antifungal activities, have been preliminarily assessed, providing valuable guidelines for the design of novel bioactive agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Non-Peptide CCR5 Antagonists
N-Benzyl-5-bromo-2-chlorobenzamide and its derivatives have been actively researched in the synthesis of non-peptide CCR5 antagonists. These compounds are synthesized through complex reactions involving elimination, reduction, and bromization. For instance, research has shown that by reacting specific intermediates with N-Benzyl-5-bromo-2-chlorobenzamide derivatives, novel CCR5 antagonists can be synthesized, which are significant in the field of medicinal chemistry (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Herbicidal Applications
The compound has also found applications in the field of agriculture, particularly in the development of herbicides. Studies have demonstrated the herbicidal activity of related benzamide compounds, indicating the potential utility of N-Benzyl-5-bromo-2-chlorobenzamide in agricultural practices (Viste et al., 1970).
Photochemical Processes
In photochemistry, related benzyl compounds have been used in continuous-flow protocols for the bromination of benzylic compounds. This research indicates the potential utility of N-Benzyl-5-bromo-2-chlorobenzamide in photochemical applications and the development of more efficient chemical synthesis processes (Cantillo et al., 2014).
Structural and Functional Analysis in Neurochemistry
The structural modifications of N-Benzyl derivatives like N-Benzyl-5-bromo-2-chlorobenzamide have been studied for their effects on receptor binding affinity and functional activity in neurochemistry, particularly focusing on serotonin receptors. Such research is essential for understanding the biological activity and potential therapeutic applications of these compounds (Hansen et al., 2014).
Propiedades
IUPAC Name |
N-benzyl-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNVANLUVHVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589614 | |
| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-5-bromo-2-chlorobenzamide | |
CAS RN |
892018-65-4 | |
| Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








